molecular formula C7H7ClN2O B1581245 4-Chlorobenzohydrazide CAS No. 536-40-3

4-Chlorobenzohydrazide

Cat. No. B1581245
CAS RN: 536-40-3
M. Wt: 170.59 g/mol
InChI Key: PKBGHORNUFQAAW-UHFFFAOYSA-N
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Description

4-Chlorobenzohydrazide (4-CBH) is a widely used chemical compound in scientific research. It is a white crystalline solid that is readily soluble in water and most organic solvents. 4-CBH is widely used as a reagent in organic syntheses and has been found to have a variety of applications in the fields of biochemistry, medicinal chemistry, and pharmacology.

Scientific Research Applications

Chemical Synthesis

4-Chlorobenzhydrazide is often used in chemical synthesis. It can react with other compounds to form new substances. For example, it has been used in the preparation of rod-shaped mesogenic hydrazide derivatives via the Schotten-Baumann reaction with 4-n-alkoxybenzoyl chloride .

Catalyst Research

The effect of acidic catalysts on the reaction of 4-chlorobenzhydrazide and β-naphthol in water has been investigated . This kind of research helps scientists understand how different catalysts can affect chemical reactions.

properties

IUPAC Name

4-chlorobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O/c8-6-3-1-5(2-4-6)7(11)10-9/h1-4H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKBGHORNUFQAAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40201817
Record name 4-Chlorobenzohydrazide
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Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-Chlorobenzohydrazide

CAS RN

536-40-3
Record name 4-Chlorobenzoic acid hydrazide
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Record name 4-Chlorobenzohydrazide
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Record name 4-Chlorobenzhydrazide
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Record name 4-Chlorobenzohydrazide
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Record name 4-chlorobenzohydrazide
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Synthesis routes and methods

Procedure details

p-Chlorobenzoic acid 2-[(3-amino-5,6-dichloropyrazinyl)methylene]hydrazide by the reaction of p-chlorobenzoyl chloride with hydrazine to form p-chlorobenzoylhydrazine, followed by the reaction of the latter with 3-amino-5,6-dichloropyrazinaldehyde.
Name
p-Chlorobenzoic acid 2-[(3-amino-5,6-dichloropyrazinyl)methylene]hydrazide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: 4-Chlorobenzohydrazide (also known as 4-Chlorobenzhydrazide) has the molecular formula C₇H₇ClN₂O and a molecular weight of 170.60 g/mol []. Spectroscopic data, including FTIR, ¹H-NMR, and ¹³C-NMR, can be found in various research papers, confirming its structure and providing insights into its properties [, , ].

A: 4-Chlorobenzohydrazide is commonly synthesized through the reaction of ethyl 4-chlorobenzoate with hydrazine hydrate []. This reaction efficiently yields the desired hydrazide, which serves as a crucial building block for further chemical transformations.

A: 4-Chlorobenzohydrazide is a versatile precursor in organic synthesis, especially for constructing heterocyclic compounds. It readily reacts with aldehydes to form Schiff bases, which are important intermediates in the synthesis of various pharmaceuticals and biologically active molecules [, , , , , , , , , ].

A: 4-Chlorobenzohydrazide reacts with thioglycolic acid to produce 4-thiazolidinones []. These heterocyclic compounds exhibit promising antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting the potential of 4-Chlorobenzohydrazide derivatives in medicinal chemistry.

A: Structure-activity relationship (SAR) studies suggest that modifications to the 4-thiazolidinone ring, derived from 4-Chlorobenzohydrazide, can significantly impact antibacterial activity []. Researchers are exploring various substituents to optimize potency and target selectivity against specific bacterial strains.

A: Yes, recent studies have explored the inhibitory effects of 4-Chlorobenzohydrazide derivatives on PON1 activity []. Among the tested compounds, 2-amino-4-chlorobenzohydrazide displayed the most potent inhibition, suggesting potential applications in understanding and modulating PON1 function.

A: Molecular docking and ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have been employed to predict the interactions and pharmacological profiles of 4-Chlorobenzohydrazide derivatives []. These computational tools aid in understanding their behavior within biological systems and guide the design of novel compounds with improved properties.

A: Yes, several studies have determined the crystal structures of 4-Chlorobenzohydrazide and its derivatives using single-crystal X-ray diffraction [, , , , , , , , ]. These structural insights reveal important information about their molecular geometry, intermolecular interactions, and potential influence on their biological activity.

A: Crystallographic studies frequently report intermolecular hydrogen bonds, such as N—H⋯O and O—H⋯O interactions, in 4-Chlorobenzohydrazide derivatives [, , , , ]. These interactions contribute to the stability and packing arrangements within the crystal lattice, influencing physicochemical properties.

A: Yes, researchers have synthesized and characterized oxovanadium(V) complexes using Schiff base ligands derived from 4-Chlorobenzohydrazide []. These complexes exhibit promising urease inhibitory activity, showcasing the potential of incorporating 4-Chlorobenzohydrazide into metal-based frameworks for biological applications.

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